4-(thiophen-2-yl)-3-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one

Description

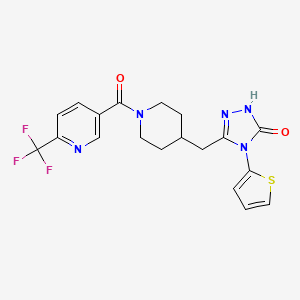

This compound belongs to the 1,2,4-triazol-5-one class, characterized by a thiophene moiety at position 4 and a piperidine substructure functionalized with a trifluoromethyl-substituted nicotinoyl group. The triazole core is a versatile pharmacophore, known for its role in modulating biological activity through hydrogen bonding and π-π interactions . The thiophene group enhances lipophilicity and electronic conjugation, while the trifluoromethyl group improves metabolic stability and bioavailability .

Properties

IUPAC Name |

4-thiophen-2-yl-3-[[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O2S/c20-19(21,22)14-4-3-13(11-23-14)17(28)26-7-5-12(6-8-26)10-15-24-25-18(29)27(15)16-2-1-9-30-16/h1-4,9,11-12H,5-8,10H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOBKQSRSJOKFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)C4=CN=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(thiophen-2-yl)-3-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a novel triazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure combining a thiophene ring with a piperidine moiety and a triazole core. This structural diversity may contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : The triazole ring is known for its ability to inhibit enzymes involved in various metabolic pathways. This compound may act as an inhibitor of certain enzymes linked to disease processes.

- Modulation of Receptor Activity : The presence of the piperidine group suggests potential interactions with neurotransmitter receptors, which could influence neuropharmacological outcomes.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis in cancerous and parasitic cells .

Biological Activity Data

A summary of biological activities observed for this compound is presented in the following table:

Case Studies

- Antiparasitic Activity : In a study evaluating the compound's effect on Trypanosoma brucei, it was found that the compound significantly increased ROS levels, leading to cell death. This effect was attributed to the disruption of mitochondrial function and homeostasis within the parasite .

- Antimicrobial Properties : A series of tests demonstrated that the compound exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be below 10 μg/mL for several tested strains, indicating potent activity .

- Neuropharmacological Evaluation : In vitro studies showed that this compound could enhance neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases .

Scientific Research Applications

The compound 4-(thiophen-2-yl)-3-((1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one is a complex molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available literature, synthesizing insights from diverse sources.

Key Structural Components

| Component | Description |

|---|---|

| Triazole Ring | Known for its role in drug design and bioactivity. |

| Thiophene Moiety | Enhances electronic properties and biological activity. |

| Trifluoromethyl Group | Increases lipophilicity and metabolic stability. |

Antimicrobial Activity

Research has indicated that compounds with triazole rings possess significant antimicrobial properties. Studies have demonstrated that derivatives of triazoles exhibit activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

Triazole-containing compounds have been explored for their anticancer effects. The unique structure of this compound may enhance its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Neurological Applications

Given its structural similarity to nicotine, this compound may interact with nicotinic acetylcholine receptors (nAChRs). Research suggests that such interactions could lead to neuroprotective effects or modulation of neurotransmitter release, making it a candidate for treating neurodegenerative diseases .

Anti-inflammatory Effects

Some studies have indicated that triazole derivatives can exhibit anti-inflammatory properties. The incorporation of the thiophene moiety may enhance these effects, potentially leading to applications in treating inflammatory disorders .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, a series of triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the triazole ring significantly increased antibacterial potency .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of triazole derivatives highlighted their ability to induce apoptosis in cancer cell lines. The study focused on how structural variations affect cytotoxicity and suggested that the trifluoromethyl group plays a crucial role in enhancing activity against specific cancer types .

Case Study 3: Neurological Effects

Research exploring the interaction of nicotine analogs with nAChRs revealed that compounds similar to our target compound can modulate receptor activity effectively. This opens avenues for developing treatments for conditions like Alzheimer's disease .

Comparison with Similar Compounds

4-(4-Fluorophenyl)-2-[(4-phenylpiperidin-1-yl)methyl]-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Key Differences: Replaces the trifluoromethyl-nicotinoyl group with a phenylpiperidine and introduces a thione group at position 3.

- Impact on Properties : The thione group increases polarity, reducing membrane permeability compared to the oxo group in the target compound. The phenylpiperidine substituent may sterically hinder interactions with hydrophobic binding pockets .

- Spectral Data: $ ^1H $ NMR shows distinct piperidine proton signals (δ 1.76–1.91 ppm) and aromatic resonances (δ 7.20–7.40 ppm), differing from the target compound’s trifluoromethyl-nicotinoyl environment .

4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- Key Differences: Substitutes the piperidine-nicotinoyl chain with a p-tolyl group and retains the thione functionality.

- DFT calculations reveal a planar triazole-thione system with a HOMO-LUMO gap of 4.7 eV, suggesting lower reactivity than the target compound’s triazolone core .

Analogues with Trifluoromethyl and Nicotinoyl Groups

5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol

- Key Differences: Replaces the nicotinoyl group with a chlorinated pyridinyl moiety and introduces a thiol group.

- Impact on Properties : The chlorine atom increases electronegativity, while the thiol group enhances susceptibility to oxidation, reducing in vivo stability. This compound’s logP (3.2) is lower than the target’s predicted logP (~3.8), suggesting reduced lipophilicity .

Pharmacological Activity Comparisons

The target compound’s trifluoromethyl-nicotinoyl group may enhance kinase inhibition compared to analogues with simpler aryl substituents. For example, pyridinyl-trifluoromethyl motifs are associated with improved ATP-binding site interactions in kinase targets .

Physicochemical and Spectral Comparisons

NMR Chemical Shifts

IR Spectroscopy

- The target compound’s triazolone carbonyl is predicted to absorb near 1700 cm⁻¹, while thione analogues show C=S stretches at ~1250 cm⁻¹ .

Q & A

Q. What synthetic strategies are commonly employed to prepare 1,2,4-triazol-5-one derivatives with thiophene and piperidine substituents?

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, thiophene-containing triazoles are synthesized via cyclization of thiosemicarbazides under acidic conditions (e.g., ethanol/HCl), followed by nucleophilic substitution to introduce piperidine or nicotinoyl groups. Key steps include:

- Cyclization : Thiosemicarbazide intermediates are cyclized using refluxing ethanol with catalytic HCl, yielding triazol-5-one cores .

- Substitution : Piperidine or trifluoromethyl-nicotinoyl groups are introduced via alkylation or acylation reactions. For instance, NaBH₄-mediated reduction in ethanol is used to stabilize intermediates .

- Optimization : Yields (60–80%) depend on solvent polarity, temperature (70–80°C), and catalysts (e.g., Bleaching Earth Clay for heterocyclic coupling) .

Q. Which spectroscopic and computational methods are critical for structural validation of this compound?

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for triazolone, C-F stretches at 1100–1200 cm⁻¹) .

- NMR : H NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, piperidine-CH₂ at δ 2.5–3.5 ppm). C NMR distinguishes carbonyl carbons (~165–175 ppm) .

- DFT Calculations : B3LYP/6-311G(d,p) basis sets predict molecular geometry, vibrational frequencies, and NMR chemical shifts. Discrepancies <5% between experimental and theoretical data validate structural accuracy .

Advanced Research Questions

Q. How does conformational flexibility impact the compound’s biological activity, and how is this analyzed?

- Torsional Analysis : DFT-based energy profiles (rotating selected bonds from -180° to +180° in 20° increments) identify low-energy conformers. For example, the dihedral angle between thiophene and triazole rings affects steric interactions and binding pocket compatibility .

- HOMO-LUMO Gaps : Calculated energy gaps (e.g., ~4–5 eV) correlate with stability and reactivity. Narrow gaps suggest higher electrophilicity, enhancing interactions with biological targets like enzymes .

Q. What methodologies are used to evaluate the compound’s pharmacokinetic (PK) and toxicity profiles?

- In Vitro ADME : Microsomal stability assays (human liver microsomes) assess metabolic degradation. CYP450 inhibition is tested fluorometrically, with IC₅₀ values <10 µM indicating high interaction risk .

- In Vivo PK : Rodent models measure plasma half-life (e.g., IV/oral administration). Modifications like introducing hydrophilic groups (e.g., hydroxyl or morpholine) reduce plasma protein binding and improve bioavailability .

Q. How are structure-activity relationships (SAR) investigated for antimicrobial or antitumor activity?

- Analog Synthesis : Substituent variations (e.g., replacing trifluoromethyl with chloro or nitro groups) are tested. For example, 3-(alkylthio)-4-R-5-(thiophen-2-ylmethyl) derivatives show MIC values of 312 µg/mL against Leishmania infantum .

- Biological Assays :

Methodological Considerations

Q. What computational tools predict binding modes to biological targets like kinases or CYP450?

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., IGF-1R) or CYP3A4. Docking scores (e.g., ΔG < -8 kcal/mol) suggest strong binding .

- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories. RMSD <2 Å indicates stable binding .

Q. How are regioselectivity challenges addressed during synthesis?

- Protecting Groups : tert-Butoxycarbonyl (Boc) protects piperidine nitrogens during acylation steps, preventing undesired side reactions .

- Catalysts : Cu(I) catalysts (e.g., CuSO₄/ascorbate) promote click chemistry for triazole formation, ensuring regioselective 1,4-adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.